3-Hidroxi Xilazina

Descripción general

Descripción

3-Hidroxixilazina es un derivado hidroxilado de la xilazina, un compuesto utilizado principalmente como sedante y analgésico veterinario. La propia xilazina es un agonista del receptor alfa-2 adrenérgico, lo que significa que imita la acción de la norepinefrina en el sistema nervioso central, lo que lleva a la sedación, la relajación muscular y la analgesia . La hidroxilación en la tercera posición de la molécula de xilazina introduce propiedades químicas adicionales que pueden influir en su comportamiento farmacológico y químico.

Aplicaciones Científicas De Investigación

3-Hidroxixilazina tiene varias aplicaciones en la investigación científica, que incluyen:

Química: Se utiliza como reactivo en síntesis orgánica para estudiar mecanismos de reacción y desarrollar nuevas metodologías sintéticas.

Biología: Se investiga por sus efectos en los procesos celulares y su potencial como herramienta en la investigación neurobiológica.

Medicina: Se explora por sus posibles efectos terapéuticos, particularmente en el manejo del dolor y la sedación.

Industria: Se utiliza en el desarrollo de nuevos medicamentos veterinarios y como compuesto de referencia en química analítica.

Mecanismo De Acción

El mecanismo de acción de 3-Hidroxixilazina implica su interacción con los receptores alfa-2 adrenérgicos en el sistema nervioso central. Al unirse a estos receptores, inhibe la liberación de norepinefrina y dopamina, lo que lleva a la sedación, la relajación muscular y la analgesia . El grupo hidroxilo también puede influir en su afinidad de unión y farmacocinética, potencialmente alterando su duración de acción y potencia.

Compuestos similares:

Xilazina: El compuesto original, utilizado ampliamente en medicina veterinaria.

4-Hidroxixilazina: Otro derivado hidroxilado con propiedades similares.

Clonidina: Un análogo estructural con actividad agonista similar del receptor alfa-2 adrenérgico.

Comparación:

Xilazina vs. 3-Hidroxixilazina: La adición del grupo hidroxilo en 3-Hidroxixilazina puede mejorar su solubilidad y alterar su perfil farmacocinético.

3-Hidroxixilazina vs. 4-Hidroxixilazina: La posición del grupo hidroxilo puede influir en la reactividad química y la actividad biológica del compuesto.

3-Hidroxixilazina vs. Clonidina: Si bien ambos compuestos actúan sobre los receptores alfa-2 adrenérgicos, sus diferencias estructurales conducen a variaciones en sus efectos farmacológicos y aplicaciones terapéuticas.

Análisis Bioquímico

Biochemical Properties

3-Hydroxy Xylazine plays a significant role in biochemical reactions, particularly through its interaction with alpha-2 adrenergic receptors. These receptors are G-protein coupled receptors that modulate various physiological processes, including neurotransmitter release and vascular tone. 3-Hydroxy Xylazine binds to these receptors, leading to the inhibition of norepinephrine release, which in turn affects the sympathetic nervous system . Additionally, 3-Hydroxy Xylazine interacts with enzymes involved in its metabolism, such as cytochrome P450 enzymes, which facilitate its biotransformation .

Cellular Effects

3-Hydroxy Xylazine exerts various effects on different cell types and cellular processes. In neuronal cells, it modulates neurotransmitter release by inhibiting norepinephrine release, leading to sedative and muscle-relaxant effects . In other cell types, such as vascular smooth muscle cells, 3-Hydroxy Xylazine induces vasoconstriction by activating alpha-2 adrenergic receptors, which results in decreased cyclic adenosine monophosphate levels . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of G-protein coupled receptors .

Molecular Mechanism

The molecular mechanism of 3-Hydroxy Xylazine involves its binding to alpha-2 adrenergic receptors, which are linked to Gi-proteins. Upon binding, 3-Hydroxy Xylazine inhibits adenylate cyclase activity, leading to a decrease in cyclic adenosine monophosphate levels . This reduction in cyclic adenosine monophosphate results in the inhibition of norepinephrine release from sympathetic nerve terminals . Additionally, 3-Hydroxy Xylazine may interact with other biomolecules, such as enzymes involved in its metabolism, further influencing its pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Hydroxy Xylazine can vary over time. Studies have shown that 3-Hydroxy Xylazine is relatively stable under controlled conditions, but it may degrade over extended periods . Long-term exposure to 3-Hydroxy Xylazine in in vitro or in vivo studies has demonstrated sustained sedative and muscle-relaxant effects, although the compound’s efficacy may diminish over time due to metabolic degradation .

Dosage Effects in Animal Models

The effects of 3-Hydroxy Xylazine in animal models are dose-dependent. At lower doses, 3-Hydroxy Xylazine induces mild sedation and muscle relaxation, while higher doses can lead to profound sedation and potential adverse effects, such as hypotension and bradycardia . Threshold effects have been observed, where a minimal effective dose is required to achieve the desired pharmacological effects . Toxic effects at high doses include severe cardiovascular depression and respiratory distress .

Metabolic Pathways

3-Hydroxy Xylazine is metabolized primarily through the action of cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . The primary metabolic pathways involve hydroxylation and subsequent conjugation reactions, leading to the formation of glucuronide and sulfate conjugates . These metabolic processes influence the compound’s pharmacokinetics and overall biological activity .

Transport and Distribution

Within cells and tissues, 3-Hydroxy Xylazine is transported and distributed through various mechanisms. It is known to interact with transporters and binding proteins that facilitate its cellular uptake and distribution . The compound’s localization and accumulation within specific tissues are influenced by its affinity for alpha-2 adrenergic receptors and its interactions with transport proteins .

Subcellular Localization

The subcellular localization of 3-Hydroxy Xylazine is primarily within the cytoplasm and endoplasmic reticulum . The compound may also localize to specific organelles, such as mitochondria, where it can exert its effects on cellular metabolism . Post-translational modifications and targeting signals play a role in directing 3-Hydroxy Xylazine to these specific compartments, influencing its activity and function .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 3-Hidroxixilazina generalmente implica la hidroxilación de la xilazina. Esto se puede lograr a través de varias reacciones químicas, que incluyen:

Hidroxilación utilizando agentes oxidantes: Se pueden usar agentes oxidantes comunes como el peróxido de hidrógeno o los perácidos para introducir el grupo hidroxilo en la posición deseada.

Hidroxilación catalítica: Los catalizadores de metales de transición como el paladio o el platino pueden facilitar el proceso de hidroxilación en condiciones controladas.

Métodos de producción industrial: La producción industrial de 3-Hidroxixilazina probablemente implicaría procesos de hidroxilación a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto puede incluir:

Reactores de flujo continuo: Para mantener condiciones de reacción consistentes y mejorar la eficiencia.

Técnicas de purificación: Como la cristalización o la cromatografía para aislar el producto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones: 3-Hidroxixilazina puede sufrir varias reacciones químicas, que incluyen:

Oxidación: La oxidación adicional puede conducir a la formación de cetonas o ácidos carboxílicos.

Reducción: Las reacciones de reducción pueden convertir el grupo hidroxilo en un átomo de hidrógeno, volviendo a la xilazina.

Sustitución: El grupo hidroxilo puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleofílica.

Reactivos y condiciones comunes:

Agentes oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Nucleófilos: Halógenos, aminas, tioles.

Productos principales:

Productos de oxidación: Cetonas, ácidos carboxílicos.

Productos de reducción: Xilazina.

Productos de sustitución: Varios derivados de xilazina sustituidos.

Comparación Con Compuestos Similares

Xylazine: The parent compound, used widely in veterinary medicine.

4-Hydroxy Xylazine: Another hydroxylated derivative with similar properties.

Clonidine: A structural analog with similar alpha-2 adrenergic receptor agonist activity.

Comparison:

Xylazine vs. 3-Hydroxy Xylazine: The addition of the hydroxyl group in 3-Hydroxy Xylazine may enhance its solubility and alter its pharmacokinetic profile.

3-Hydroxy Xylazine vs. 4-Hydroxy Xylazine: The position of the hydroxyl group can influence the compound’s chemical reactivity and biological activity.

3-Hydroxy Xylazine vs. Clonidine: While both compounds act on alpha-2 adrenergic receptors, their structural differences lead to variations in their pharmacological effects and therapeutic applications.

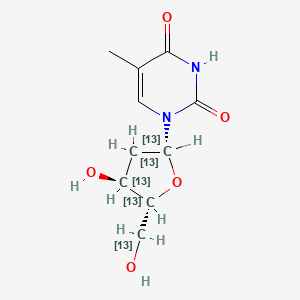

Propiedades

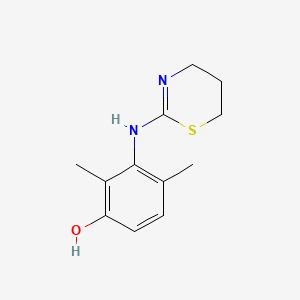

IUPAC Name |

3-(5,6-dihydro-4H-1,3-thiazin-2-ylamino)-2,4-dimethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2OS/c1-8-4-5-10(15)9(2)11(8)14-12-13-6-3-7-16-12/h4-5,15H,3,6-7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZCKOLZFUXBBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)O)C)NC2=NCCCS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857865 | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145356-33-8 | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145356-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(5,6-Dihydro-4H-1,3-thiazin-2-yl)amino]-2,4-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy Xylazine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAK69KM5TB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

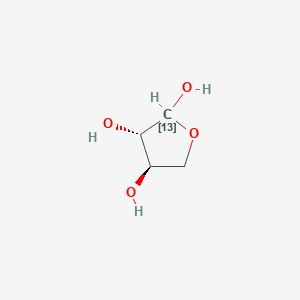

![D-[4-13C]Threose](/img/structure/B584011.png)

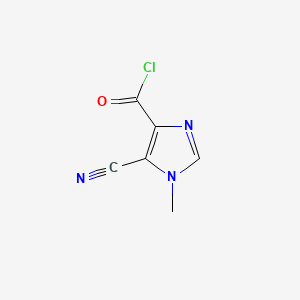

![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)

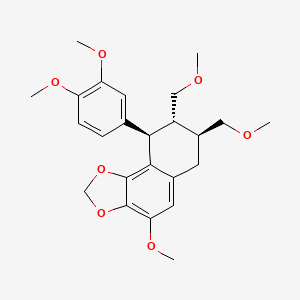

![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)